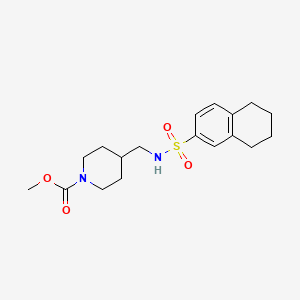

Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a tetrahydronaphthalene sulfonamide group and a methyl carboxylate ester. Its synthesis likely involves multi-step organic reactions, including sulfonamide coupling and esterification, as inferred from analogous compounds in the literature .

Propriétés

IUPAC Name |

methyl 4-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-24-18(21)20-10-8-14(9-11-20)13-19-25(22,23)17-7-6-15-4-2-3-5-16(15)12-17/h6-7,12,14,19H,2-5,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRKPFZOLFJDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the tetrahydronaphthalene moiety.

Reduction: Reduction reactions can target the sulfonamide group or the ester functionality.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

The compound Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic molecule with potential applications in various scientific research fields. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential industrial uses.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The presence of the tetrahydronaphthalene structure may enhance this activity by improving bioavailability and interaction with bacterial enzymes.

- Anticancer Properties : Preliminary studies suggest that similar compounds have shown efficacy against various cancer cell lines. The mechanism may involve inhibition of specific metabolic pathways essential for cancer cell proliferation.

The biological implications of this compound extend to several areas:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis. This property makes it a candidate for developing new antibiotics.

- Neuropharmacological Effects : Given the piperidine structure, the compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Industrial Applications

While primarily studied in medicinal contexts, there are potential industrial applications:

- Pharmaceutical Development : The compound can serve as a lead compound in drug discovery programs aimed at synthesizing new antibiotics or anticancer agents.

- Chemical Synthesis : Its unique structure allows for modifications that can lead to the development of new materials or chemical intermediates in organic synthesis.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar sulfonamide derivatives, researchers found that modifications to the tetrahydronaphthalene structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that such compounds could be developed into effective treatments for antibiotic-resistant infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of piperidine derivatives revealed that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further development.

Mécanisme D'action

The mechanism by which Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate or binding to the active site.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate ()

This compound shares a bicyclic piperidine-derived scaffold but differs in substituents. Key distinctions include:

- Functional Groups : The absence of a sulfonamide moiety and the presence of a ketone group at position 2.

- Stereochemical Complexity : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate exists as diastereomers (1-1 and 1-2), with distinct NMR profiles (e.g., δ 7.33 ppm for isomer 1-1 vs. δ 6.20 ppm for 1-2 in $^1$H NMR) .

- Synthetic Yield : Higher combined yield (86%) compared to the target compound, suggesting more efficient cyclization steps .

| Parameter | Target Compound | Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate |

|---|---|---|

| Core Structure | Piperidine | Decahydro-1,6-naphthyridine |

| Key Functional Groups | Sulfonamide, Ester | Ketone, Ester |

| Diastereomer Separation | Not reported | Yes (1-1 and 1-2) |

| Synthetic Yield (Typical) | Not available | 86% (combined) |

(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide ()

This piperidine carboxamide derivative highlights the impact of substituents on pharmacokinetics:

- Pharmacophore Differences : Replaces the sulfonamide and ester groups with a carboxamide and tetrahydro-2H-pyran-4-ylmethyl chain.

- Biological Activity : Designed for CNS penetration, as indicated by its structural similarity to neuroactive compounds .

SAR-127303 ()

SAR-127303 (1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate) is a close analog of the target compound:

- Structural Similarities : Shares the piperidine-sulfonamide-carboxylate framework.

- Key Differences :

| Parameter | Target Compound | SAR-127303 |

|---|---|---|

| Ester Group | Methyl | Hexafluoropropan-2-yl |

| Sulfonamide Substituent | Tetrahydronaphthalene | 4-Chlorophenyl |

| Molecular Weight (Da) | ~380 (estimated) | 476.3 (reported) |

| Metabolic Stability | Unknown | High (due to fluorination) |

Research Findings and Implications

- Synthetic Challenges : The target compound’s tetrahydronaphthalene sulfonamide may introduce steric hindrance, complicating synthesis compared to simpler aryl sulfonamides (e.g., SAR-127303) .

- Biological Relevance : Piperidine carboxylates often target enzymes like carbonic anhydrases or neurotransmitter receptors. The tetrahydronaphthalene group in the target compound could enhance binding to hydrophobic pockets .

- ADME Considerations : Fluorinated esters (as in SAR-127303) improve metabolic stability, whereas methyl esters (target compound) may undergo faster hydrolysis, necessitating prodrug strategies .

Activité Biologique

Methyl 4-((5,6,7,8-tetrahydronaphthalene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 373.5 g/mol

This compound features a piperidine ring substituted with a sulfonamide group attached to a tetrahydronaphthalene moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to interact with carbonic anhydrase (CA) enzymes, which play a role in maintaining acid-base balance and are implicated in several diseases, including cancer.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Jurkat (T-cell leukemia), HT29 (colon cancer), and A-431 (epidermoid carcinoma).

- IC Values : The compound showed IC values comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also displayed antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the exact mechanisms involved .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound revealed that the compound significantly reduced cell viability in Jurkat cells after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased Annexin V staining and caspase activation .

Case Study 2: Carbonic Anhydrase Inhibition

Another research effort focused on the compound's role as a carbonic anhydrase inhibitor. The study demonstrated that it selectively inhibited CA IX with a Ki value in the nanomolar range. This inhibition was associated with reduced tumor growth in xenograft models .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other compounds:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.